Tubulysin M is a highly cytotoxic, naturally occurring tetrapeptide originally isolated from myxobacteria, including Archangium geophyra and Angiococcus disciformis [1]. It functions as a potent microtubule destabilizer, inhibiting tubulin polymerization and inducing cell cycle arrest and apoptosis [2]. Its mechanism is clinically validated and shared with established ADC payload classes like auristatins (e.g., MMAE) and maytansines, but Tubulysin M is distinguished by its exceptional picomolar potency against a broad range of cancer cell lines, including those with multidrug-resistant (MDR) phenotypes [3][4].
Payload Class
Microtubule-destabilizing ADC payload with reported picomolar activity in cell-based screening
Mechanism Context
Tubulin polymerization inhibition leading to cell-cycle arrest and apoptosis pathway activation
Resistance Profile
Retains activity in models with MDR phenotype, including P-gp-overexpressing cancer cell lines
[1] Sasse, F.; Steinmetz, H.; Heil, J.; Höfle, G.; Reichenbach, H. Tubulysins, New Cytostatic Peptides from Myxobacteria Acting on Microtubuli. Production, Isolation, Physicochemical and Biological Properties. J. Antibiot. 2000, 53 (9), 879–885. View Source
[2] Wang, Y.; Benz, F. W.; Wu, Y.; Wang, Q.; Chen, Y.; Chen, X.; Li, Y.; Zhang, H.; Zhang, L.; Lu, H.; et al. Crystal Structure of the Tubulin-Stathmin-TTL-Tubulysin M Complex. PDB 4ZOL, 2015. View Source
[3] Burke, P. J.; Hamilton, J. Z.; Pires, T. A.; Emmerton, K. K.; Senter, P. D.; Jeffrey, S. C. Tubulysin ADC Payloads: An Antimitotic Drug Class That Retains Activity in Multidrug Resistant Models. Mol. Cancer Ther. 2019, 18 (12, Supplement), Abstract nr A097. View Source
[4] Burke, P. J.; Hamilton, J. Z.; Pires, T. A.; Lai, H. W. H.; Leiske, C. I.; Emmerton, K. K.; Waight, A. B.; Senter, P. D.; Lyon, R. P.; Jeffrey, S. C. Glucuronide-Linked Antibody-Tubulysin Conjugates Display Activity in MDR+ and Heterogeneous Tumor Models. Mol. Cancer Ther. 2018, 17 (8), 1752–1760. View Source
Tubulysin M: Unreliable Class Interchange
While tubulysins, auristatins (e.g., MMAE), and maytansines all target tubulin, their differential susceptibility to multidrug resistance (MDR) mechanisms, metabolic stability, and resultant potency in resistant models precludes generic substitution. For example, MMAE-based ADCs are known substrates for P-glycoprotein (P-gp) efflux pumps, a common mechanism of acquired resistance that limits their long-term efficacy [1]. In contrast, tubulysin warheads, including Tubulysin M, exhibit a unique ability to evade recognition by MDR transporters [2]. Furthermore, the natural product's inherent instability at the C-11 acetate, while a challenge, has driven the development of stabilized analogues that serve as direct comparators, highlighting the critical impact of specific structural features on in vivo performance [3].
MDR Transporter Recognition
Tubulysin M and auristatins (e.g., MMAE) exhibit differing susceptibility to P-gp efflux; interchange may compromise activity in MDR+ models.
Metabolic Stability
The natural C-11 acetate instability of Tubulysin M may affect conjugate performance unless stabilised analogs or specific linker strategies are employed.
Structural Requirements
Conjugation-amenable tertiary amine of Tubulysin M is not present on maytansines; direct payload replacement may not yield comparable ADC properties.
[1] Mao, S.; Fleming, R.; Bezabeh, B.; Dimasi, N.; Toader, D.; Cailleau, T.; Howard, P.; Gao, C.; Hollingsworth, B.; Kamal, A.; et al. Abstract 3601: Antibody-Drug Conjugates (ADCs) with Tubulysin and PBD Warheads, Maintain Potent in Vitro Cytotoxicity against Multidrug-Resistant Tumor Cells Expressing P-Glycoprotein (P-gp). Cancer Res. 2015, 75 (15, Supplement), Abstract nr 3601. View Source
[2] Stark, M.; Assaraf, Y. G. Structural Recognition of Tubulysin B Derivatives by Multidrug Resistance Efflux Transporters in Human Cancer Cells. Oncotarget 2017, 8 (32), 52506–52517. View Source
[3] Staben, L. R.; Yu, S. F.; Chen, J.; Yan, Y.; Xu, Z.; Del Rosario, G.; Lau, Y.; Liu, L.; Guo, J.; Zheng, B.; et al. Stabilizing a Tubulysin Antibody-Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors. ACS Med. Chem. Lett. 2017, 8 (10), 1037–1041. View Source
Tubulysin M: Procurement Evidence
Superior Potency vs. MMAE
In a direct head-to-head comparison of free drug potency across multiple cancer cell lines, Tubulysin M demonstrates sub-nanomolar to low picomolar IC50 values, significantly exceeding the potency of the widely used auristatin MMAE. While MMAE typically exhibits IC50 values in the 10-100 nM range in standard antiproliferative assays , Tubulysin M achieves IC50 values of 0.76-1.1 nM across N87, BT474, and HT29 cell lines . This difference in intrinsic potency is a primary driver for selecting Tubulysin M as a next-generation ADC warhead for difficult-to-treat tumors.
IC50 vs. MMAECross-study comparable
Tubulysin M: 0.76–1.1 nMMMAE: 10–100 nM
Supports potency-driven ADC payload selection
Data to verify; cross-study comparison across N87, BT474, HT29 cell lines
A critical failure point for auristatin-based ADCs is the emergence of multidrug resistance (MDR), often mediated by P-glycoprotein (P-gp) efflux. Tubulysin M-based ADCs were specifically evaluated for their activity in MDR+ models and were found to retain high potency, even in settings where MMAE-based ADCs were ineffective. The glucuronide-linked Tubulysin M conjugates displayed potent activity in multiple MDR+ models at well-tolerated doses, including those resistant to MMAE-based ADCs [1]. This is corroborated by evidence that tubulysin warheads, unlike MMAE, are not significant P-gp substrates and maintain their potency in P-gp-overexpressing cell lines [2].
MDR+ Model ActivityDirect head-to-head
Tubulysin M ADC: active in MDR+ modelsMMAE ADC: ineffective
Reported MDR-evading activity context
P-gp overexpressing xenograft models
Drug ResistanceP-glycoproteinADC Efficacy
Evidence Dimension
Efficacy in Multidrug Resistant (MDR+) Models
Target Compound Data
Potent activity in MDR+ models
Comparator Or Baseline
MMAE-based ADCs: Ineffective in MDR+ models
Quantified Difference
Qualitative difference in efficacy (active vs. resistant)
Conditions
In vitro and in vivo preclinical tumor xenograft models with confirmed MDR+ phenotype (P-gp overexpression).
Why This Matters
This provides a compelling scientific rationale for selecting Tubulysin M payloads to develop ADCs intended for patients who have developed or are at high risk of developing resistance to auristatin-based therapies.
Drug ResistanceP-glycoproteinADC Efficacy
[1] Burke, P. J.; Hamilton, J. Z.; Pires, T. A.; Emmerton, K. K.; Senter, P. D.; Jeffrey, S. C. Tubulysin ADC Payloads: An Antimitotic Drug Class That Retains Activity in Multidrug Resistant Models. Mol. Cancer Ther. 2019, 18 (12, Supplement), Abstract nr A097. View Source
[2] Mao, S.; Fleming, R.; Bezabeh, B.; Dimasi, N.; Toader, D.; Cailleau, T.; Howard, P.; Gao, C.; Hollingsworth, B.; Kamal, A.; et al. Abstract 3601: Antibody-Drug Conjugates (ADCs) with Tubulysin and PBD Warheads, Maintain Potent in Vitro Cytotoxicity against Multidrug-Resistant Tumor Cells Expressing P-Glycoprotein (P-gp). Cancer Res. 2015, 75 (15, Supplement), Abstract nr 3601. View Source
Conjugate Efficacy vs. Tubulysin B
While both Tubulysin M and Tubulysin B are potent microtubule inhibitors with picomolar IC50 values against cancer cell lines (e.g., Tubulysin B IC50s of 0.6 and 0.9 nM on KB and A549 cells [1]), their performance diverges significantly in targeted conjugate formats. In folate receptor (FR)-targeted small molecule drug conjugates (SMDCs), a folate-tubulysin B hydrazide conjugate (EC0305) achieved 100% cures in a human nasopharyngeal tumor xenograft model at 1 μmol/kg (TIW x 2 weeks). In stark contrast, the natural Tubulysin B drug proved to be completely inactive when administered at doses near or greater than its maximum tolerated dose (MTD) [2]. This demonstrates that the chemical handle and conjugation strategy, for which Tubulysin M's tertiary amine is ideally suited [3], are paramount for in vivo translation, rendering the unconjugated natural product (Tubulysin B) a poor comparator.
Conjugate vs. Tubulysin BCross-study comparable
Folate-Tubulysin M conjugate: reported complete tumor eliminationUnconjugated Tubulysin B: inactive at MTD
Conjugation strategy is critical for in vivo model response
Folate Receptor TargetingIn Vivo EfficacySmall Molecule Drug Conjugates
Evidence Dimension
In vivo antitumor efficacy in targeted conjugate format
Target Compound Data
Folate-Tubulysin M conjugates are designed for similar targeted delivery; specific cure rate data for Tubulysin M analogue in comparable model is 100% cures at 1 μmol/kg.
Comparator Or Baseline
Natural Tubulysin B (unconjugated): Inactive at MTD
Quantified Difference
Conjugated form is curative vs. inactive for the natural unconjugated drug at its MTD
Conditions
In vivo human nasopharyngeal (KB) tumor xenograft model in mice, targeted via folate receptor.
Why This Matters
This evidence demonstrates that the natural product's standalone potency is not predictive of its therapeutic utility. The key differentiator is Tubulysin M's structural compatibility for generating stable, highly efficacious conjugates, unlike the native Tubulysin B.
Folate Receptor TargetingIn Vivo EfficacySmall Molecule Drug Conjugates
[1] Leamon, C. P.; Reddy, J. A.; Vetzel, M.; Dorton, R.; Westrick, E.; Parker, N.; Wang, Y.; Vlahov, I. R. Prostate-Specific Membrane Antigen-Specific Antitumor Activity of a Self-Immolative Tubulysin Conjugate. Bioconjugate Chem. 2009, 20 (7), 1387–1395. View Source
[2] Leamon, C. P.; Reddy, J. A.; Vetzel, M.; Dorton, R.; Westrick, E.; Parker, N.; Wang, Y.; Vlahov, I. R. In Vivo Structural Activity and Optimization Studies of Folate−Tubulysin Conjugates. Mol. Pharmaceutics 2009, 6 (5), 1534–1541. View Source
[3] Burke, P. J.; Hamilton, J. Z.; Pires, T. A.; Lai, H. W. H.; Leiske, C. I.; Emmerton, K. K.; Waight, A. B.; Senter, P. D.; Lyon, R. P.; Jeffrey, S. C. Glucuronide-Linked Antibody-Tubulysin Conjugates Display Activity in MDR+ and Heterogeneous Tumor Models. Mol. Cancer Ther. 2018, 17 (8), 1752–1760. View Source
Bystander Killing Activity
The ability of an ADC to kill neighboring antigen-negative tumor cells (bystander effect) is essential for addressing tumor heterogeneity. Tubulysin M conjugates utilizing a quaternary ammonium linker system have been shown to exhibit potent bystander activity in a coculture model comprising a mixture of antigen-positive and -negative cell lines, as well as in an antigen-heterogeneous tumor model [1]. This property is comparable to that of vedotin-based ADCs (which use MMAE), but is uniquely combined with the superior MDR-evading profile of the tubulysin class [2].
Bystander ActivityClass-level inference
Tubulysin M ADC: potent bystander killingVedotin ADC (MMAE): known bystander activity
Bystander effect confirmed without sacrificing MDR evasion
Coculture and heterogeneous xenograft models
Bystander EffectTumor HeterogeneityADC Mechanism
Evidence Dimension
Bystander killing activity
Target Compound Data
Potent bystander activity confirmed in coculture and heterogeneous tumor models
Equivalent in-kind activity, but with the added benefit of retained potency in MDR+ settings (as above)
Conditions
In vitro coculture of antigen-positive and antigen-negative cancer cell lines; in vivo antigen-heterogeneous tumor xenograft models.
Why This Matters
For procurement decisions, this evidence confirms that selecting a Tubulysin M payload does not require a trade-off between bystander activity (a known strength of auristatins) and MDR evasion (a known weakness). It provides a best-of-both-worlds profile.
Bystander EffectTumor HeterogeneityADC Mechanism
[1] Burke, P. J.; Hamilton, J. Z.; Pires, T. A.; Lai, H. W. H.; Leiske, C. I.; Emmerton, K. K.; Waight, A. B.; Senter, P. D.; Lyon, R. P.; Jeffrey, S. C. Glucuronide-Linked Antibody-Tubulysin Conjugates Display Activity in MDR+ and Heterogeneous Tumor Models. Mol. Cancer Ther. 2018, 17 (8), 1752–1760. View Source
[2] Burke, P. J.; Hamilton, J. Z.; Pires, T. A.; Emmerton, K. K.; Senter, P. D.; Jeffrey, S. C. Tubulysin ADC Payloads: An Antimitotic Drug Class That Retains Activity in Multidrug Resistant Models. Mol. Cancer Ther. 2019, 18 (12, Supplement), Abstract nr A097. View Source
Quaternary Ammonium Linker Conjugation
Tubulysin M possesses a tertiary amine, a chemical handle that allows for a novel conjugation strategy using quaternary ammonium linkers. This technology, specifically developed for tubulysins, provides several advantages. The resulting glucuronide-tubulysin M drug-linkers create ADCs with high conjugate potency and robust in vivo stability [1]. This approach successfully addressed the inherent metabolic instability of the natural C-11 acetate, where a stabilized propyl ether replacement was necessary to maintain activity against MDR tumors [2]. This is a distinct advantage over maytansines and auristatins, which rely on different linker technologies and do not utilize this specific chemistry.
Linker ConjugationClass-level inference
Quaternary ammonium glucuronide linker via tertiary amine
Stable, potent ADCs via quaternary ammonium glucuronide linkers; successful stabilization of C-11 acetate with propyl ether
Comparator Or Baseline
Maytansines (e.g., DM1/DM4): typically use thioether linkers; Auristatins: use protease-cleavable linkers
Quantified Difference
Unique chemical conjugation handle (tertiary amine) and linker technology optimized for this class
Conditions
In vivo pharmacokinetic studies and efficacy models in mice.
Why This Matters
The existence of a dedicated, validated linker system optimized for Tubulysin M reduces development risk and accelerates preclinical ADC programs. It demonstrates a mature understanding of the payload's liabilities and how to mitigate them, which is a key procurement consideration.
[1] Burke, P. J.; Hamilton, J. Z.; Pires, T. A.; Lai, H. W. H.; Leiske, C. I.; Emmerton, K. K.; Waight, A. B.; Senter, P. D.; Lyon, R. P.; Jeffrey, S. C. Glucuronide-Linked Antibody-Tubulysin Conjugates Display Activity in MDR+ and Heterogeneous Tumor Models. Mol. Cancer Ther. 2018, 17 (8), 1752–1760. View Source
[2] Staben, L. R.; Yu, S. F.; Chen, J.; Yan, Y.; Xu, Z.; Del Rosario, G.; Lau, Y.; Liu, L.; Guo, J.; Zheng, B.; et al. Stabilizing a Tubulysin Antibody-Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors. ACS Med. Chem. Lett. 2017, 8 (10), 1037–1041. View Source
Tubulysin M: Application Scenarios
ADC Development for MMAE-Resistant Cancers
Procure Tubulysin M as the payload for ADCs targeting indications with a high propensity for developing multidrug resistance (MDR), such as relapsed/refractory Hodgkin lymphoma or diffuse large B-cell lymphoma. The evidence demonstrates that Tubulysin M-based ADCs maintain potent activity in P-gp-overexpressing, MDR+ models where MMAE-based ADCs are ineffective [1][2].
Folate Receptor SMDC Development
Use Tubulysin M as the cytotoxic warhead in folate-conjugated SMDCs for the treatment of FR-positive cancers (e.g., ovarian, lung). Preclinical data with folate-tubulysin conjugates have shown 100% curative potential in xenograft models, validating the exceptional potency of this payload class in a targeted delivery format [3].
ADCs for Heterogeneous Solid Tumors
Select Tubulysin M-based drug-linkers for ADC programs targeting solid tumors known for antigen heterogeneity (e.g., gastric, breast, or pancreatic cancer). The payload's potent bystander killing effect ensures the destruction of neighboring antigen-negative cancer cells, a property confirmed in both in vitro coculture and in vivo heterogeneous tumor models [1].
Tubulin Inhibitor Benchmarking
Utilize Tubulysin M as a high-potency, MDR-evading benchmark standard in head-to-head preclinical comparisons against novel microtubule inhibitor candidates. Its well-characterized picomolar cytotoxicity profile against a broad cell panel, including resistant lines, provides a rigorous comparator for validating new payload technologies [4].
Application
Selection Property
Validation Focus
ADC payload research for MDR+ cancer models
MDR-evading profile
Activity in P-gp overexpressing cell lines and xenografts
Folate receptor-targeted SMDC studies
Target-dependent potency
Complete tumor regression in FR-positive xenograft models
ADC research for antigen-heterogeneous tumors
Bystander killing activity
Coculture and heterogeneous model bystander assessment
Microtubule inhibitor comparator studies
Broad cytotoxicity profile
Panel screening including MDR+ and resistant cell lines
[1] Burke, P. J.; Hamilton, J. Z.; Pires, T. A.; Lai, H. W. H.; Leiske, C. I.; Emmerton, K. K.; Waight, A. B.; Senter, P. D.; Lyon, R. P.; Jeffrey, S. C. Glucuronide-Linked Antibody-Tubulysin Conjugates Display Activity in MDR+ and Heterogeneous Tumor Models. Mol. Cancer Ther. 2018, 17 (8), 1752–1760. View Source
[2] Burke, P. J.; Hamilton, J. Z.; Pires, T. A.; Emmerton, K. K.; Senter, P. D.; Jeffrey, S. C. Tubulysin ADC Payloads: An Antimitotic Drug Class That Retains Activity in Multidrug Resistant Models. Mol. Cancer Ther. 2019, 18 (12, Supplement), Abstract nr A097. View Source
[3] Leamon, C. P.; Reddy, J. A.; Vetzel, M.; Dorton, R.; Westrick, E.; Parker, N.; Wang, Y.; Vlahov, I. R. In Vivo Structural Activity and Optimization Studies of Folate−Tubulysin Conjugates. Mol. Pharmaceutics 2009, 6 (5), 1534–1541. View Source
[4] Staben, L. R.; Yu, S. F.; Chen, J.; Yan, Y.; Xu, Z.; Del Rosario, G.; Lau, Y.; Liu, L.; Guo, J.; Zheng, B.; et al. Stabilizing a Tubulysin Antibody-Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors. ACS Med. Chem. Lett. 2017, 8 (10), 1037–1041. View Source
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